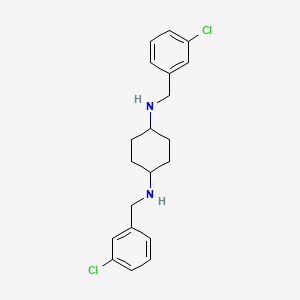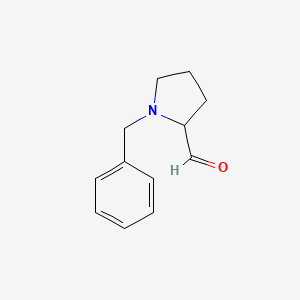
1-Benzylpyrrolidine-2-carbaldehyde
Übersicht
Beschreibung
1-Benzylpyrrolidine-2-carbaldehyde is a chemical compound with the molecular formula C₁₂H₁₅NO . It is also known by other names, including 1-(phenylmethyl)pyrrolidine and N-benzylpyrrolidine . This compound belongs to the class of pyrrolidine derivatives, which are widely used in medicinal chemistry for developing biologically active compounds .
Synthesis Analysis
The synthesis of this compound involves constructing the pyrrolidine ring from different cyclic or acyclic precursors. Alternatively, functionalization of preformed pyrrolidine rings, such as proline derivatives, can also yield this compound. The application of microwave-assisted organic synthesis (MAOS) has significantly impacted the efficiency of pyrrolidine synthesis .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolidine ring with a benzyl group attached. The benzyl group (C₆H₅CH₂-) is connected to one of the nitrogen atoms in the pyrrolidine ring. The presence of the benzyl moiety imparts specific chemical properties and reactivity to the compound .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including nucleophilic substitutions, condensations, and reductions. For example, it can undergo condensation reactions with aldehydes or ketones to form imines or enamines. Additionally, it may serve as a building block for the synthesis of more complex molecules .
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
1-Benzylpyrrolidine-2-carbaldehyde has been utilized in the synthesis of various heterocyclic compounds. For example, it has been involved in the creation of intensely fluorescent 2-(1-vinyl-1H-pyrrol-2-yl)-1H-benzimidazoles, covering the blue region of the spectrum, which is significant for applications in optoelectronics and sensing technologies (Trofimov et al., 2009).
Reactions with Phosphorus Pentachloride
The compound reacts with phosphorus pentachloride to produce E-2-(2-dichloromethylpyrrol-1-yl)vinylphosphonium hexachlorophosphates, which are converted into vinylphosphonyl dichlorides. This reaction has implications in the field of phosphorus chemistry and could be relevant for the synthesis of novel organic phosphorus compounds (Dmitrichenko et al., 2011).
Base-Catalyzed Reactions
The base-catalyzed reactions of this compound have been studied, revealing its potential as a precursor for the synthesis of various organic compounds. This includes the preparation of carbolines, cyanopyrroles, and divinylpyrroles, highlighting its versatility as a building block in organic synthesis (Schmidt et al., 2012).
Synthesis of 2-Oxopyrrole Derivatives
This compound is involved in the synthesis of 2-oxo-5-(hetero)arylpyrroles, which are important synthons for highly substituted pyrroles. These compounds have been used to synthesize various polycyclic compounds, demonstrating the compound's role in the development of complex organic molecules (Metten et al., 2006).
Wirkmechanismus
The specific mechanism of action for 1-Benzylpyrrolidine-2-carbaldehyde depends on its context and the biological system in which it is employed. As a synthetic intermediate, it may not have direct pharmacological effects but serves as a precursor for other compounds. Further studies are needed to elucidate its precise mechanisms in specific applications .
Eigenschaften
IUPAC Name |
1-benzylpyrrolidine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-10-12-7-4-8-13(12)9-11-5-2-1-3-6-11/h1-3,5-6,10,12H,4,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBOOBQYMUBPPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{4-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol](/img/structure/B3234939.png)

![1-{3-[(2-Amino-ethyl)-methyl-amino]-pyrrolidin-1-yl}-ethanone](/img/structure/B3234960.png)
![N-[1-(2-Amino-ethyl)-piperidin-3-yl]-acetamide](/img/structure/B3234961.png)
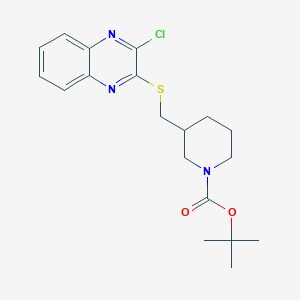
![{3-[(Acetyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid](/img/structure/B3234977.png)
![2-[Cyclopropyl-(2-dimethylamino-cyclohexyl)-amino]-ethanol](/img/structure/B3234985.png)
![[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid](/img/structure/B3234990.png)
![2-Chloro-N-[1-(3-chloro-phenyl)-ethyl]-N-cyclopropyl-acetamide](/img/structure/B3234997.png)
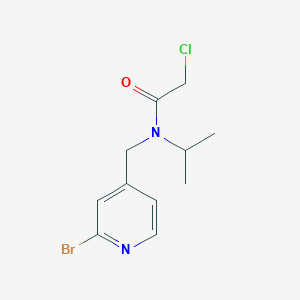
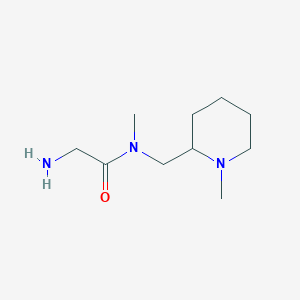
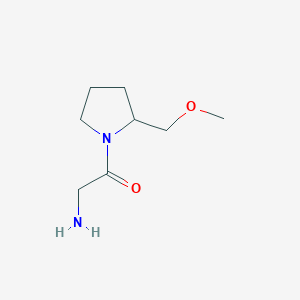
![[1-(2-Hydroxy-ethyl)-piperidin-4-ylmethyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B3235031.png)
